molecular formula C12H21BrO B13325105 1-Bromo-2-(cyclopentylmethoxy)cyclohexane

1-Bromo-2-(cyclopentylmethoxy)cyclohexane

Cat. No.: B13325105
M. Wt: 261.20 g/mol
InChI Key: SZGGZAFINABPKI-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopentylmethoxy)cyclohexane is a specialized brominated cycloalkane derivative of interest in advanced organic synthesis and methodological research. This compound integrates a bromine atom and a cyclopentylmethoxy ether group on a cyclohexane ring, making it a valuable bifunctional intermediate. Its structure allows it to participate in various reaction pathways, such as nucleophilic substitutions (SN1 or SN2), where the bromine can be replaced by other functional groups, and as a stable scaffold for constructing more complex molecular architectures. Researchers can utilize this compound in the development of novel synthetic methodologies, particularly in exploring stereoselective reactions and cyclization processes. Potential applications also include its use as a building block in medicinal chemistry for the synthesis of compound libraries, and in material science for the creation of novel monomers or intermediates. The cyclopentylmethoxy group may influence the compound's conformational properties and lipophilicity, which can be critical for tuning the characteristics of resulting molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

1-bromo-2-(cyclopentylmethoxy)cyclohexane

InChI

InChI=1S/C12H21BrO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h10-12H,1-9H2

InChI Key

SZGGZAFINABPKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2CCCCC2Br

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Cyclopentylmethoxy Cyclohexane

Elucidation of Elimination Reaction Mechanisms (E1 and E2)

Elimination reactions of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane lead to the formation of alkenes. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

The regioselectivity of elimination reactions is dictated by the stability of the resulting alkene. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is typically the major product. libretexts.org However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product). stackexchange.com

The E2 mechanism is stereospecific, requiring an anti-periplanar arrangement of the proton to be removed and the leaving group. stackexchange.comreddit.com This means that the hydrogen atom and the bromine atom must be in the same plane and on opposite sides of the carbon-carbon bond. In cyclohexane (B81311) systems, this translates to a requirement for both the hydrogen and the bromine to be in axial positions. chemistrysteps.comlibretexts.org This stereochemical requirement can override Zaitsev's rule in determining the major product. reddit.com The E1 mechanism, proceeding through a carbocation, does not have this strict stereochemical requirement and generally follows Zaitsev's rule. chemistrysteps.commasterorganicchemistry.com

The conformational flexibility of the cyclohexane ring plays a crucial role in its reactivity, particularly in E2 reactions. For an E2 elimination to occur, the chair conformation of the cyclohexane ring must be such that both the bromine atom and a hydrogen atom on an adjacent carbon are in axial positions. chemistrysteps.comlibretexts.orglibretexts.org

The bulky cyclopentylmethoxy group at the 2-position will preferentially occupy an equatorial position to minimize steric strain. This can influence the conformational equilibrium and, consequently, the availability of axial hydrogens for elimination. If the bromine atom is in an equatorial position in the most stable conformation, a ring flip to a less stable conformation where the bromine is axial is required for the E2 reaction to proceed. chemistrysteps.com The rate of the E2 reaction is therefore dependent on the stability of the reactive conformation. chemistrysteps.com

MechanismKey RequirementMajor Product PredictionInfluence of Conformation
E1Carbocation formationZaitsev (more substituted alkene)Less dependent on specific conformation
E2Anti-periplanar H and Br (diaxial in cyclohexane)Depends on available axial hydrogens; can be Zaitsev or HofmannCrucial; requires a conformation with axial leaving group and axial β-hydrogen

Stereochemical Studies and Conformational Analysis of 1 Bromo 2 Cyclopentylmethoxy Cyclohexane

Identification and Characterization of Stereoisomers

1-Bromo-2-(cyclopentylmethoxy)cyclohexane possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring, where the bromine atom and the cyclopentylmethoxy group are attached. vedantu.com This leads to the theoretical possibility of 2^n = 2^2 = 4 stereoisomers. vedantu.com These stereoisomers exist as two pairs of enantiomers. The pairs are diastereomers of each other. The cis and trans isomers are diastereomers, and each of these exists as a pair of enantiomers.

The four stereoisomers are:

(1R,2R)-1-bromo-2-(cyclopentylmethoxy)cyclohexane

(1S,2S)-1-bromo-2-(cyclopentylmethoxy)cyclohexane

(1R,2S)-1-bromo-2-(cyclopentylmethoxy)cyclohexane

(1S,2R)-1-bromo-2-(cyclopentylmethoxy)cyclohexane

The (1R,2R) and (1S,2S) isomers constitute one enantiomeric pair, typically designated as the trans isomers. The (1R,2S) and (1S,2R) isomers form the other enantiomeric pair, referred to as the cis isomers.

The characterization and differentiation of these stereoisomers rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the relative stereochemistry (cis vs. trans). The coupling constants (J-values) between the protons at C1 and C2 can provide information about their dihedral angle, which differs between the cis and trans isomers.

X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure, including the relative and absolute stereochemistry of a single crystal.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate the enantiomers of both the cis and trans diastereomers.

Gas Chromatography (GC): When coupled with a chiral column, GC can also be employed for the separation and analysis of the volatile stereoisomers.

Table 1: Stereoisomers of this compound

Stereoisomer ConfigurationRelationshipIsomer Type
(1R,2R) and (1S,2S)EnantiomersTrans
(1R,2S) and (1S,2R)EnantiomersCis
(1R,2R) and (1R,2S)Diastereomers-
(1S,2S) and (1S,2R)Diastereomers-

Conformational Dynamics of the Cyclohexane Ring in Solution and Solid State

The cyclohexane ring in this compound is not planar and adopts a chair conformation to minimize angle and torsional strain. youtube.com The substituents (bromine and cyclopentylmethoxy) can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions.

For the trans-isomer, one substituent is axial and the other is equatorial (a,e) or vice versa (e,a) in one chair conformation, and they are both equatorial (e,e) or both axial (a,a) in the other chair conformation after a ring flip. The diequatorial conformation is generally more stable to avoid 1,3-diaxial interactions. sapub.org

For the cis-isomer, one substituent is axial and the other is equatorial (a,e) in both chair conformations. The relative stability of the two chair conformers for the cis isomer depends on the A-values (a measure of the steric bulk) of the bromine and cyclopentylmethoxy groups.

The conformational equilibrium in solution can be studied using variable-temperature NMR spectroscopy. The relative populations of the conformers can be determined from the integrated intensities of the signals corresponding to each conformation at low temperatures where the ring flip is slow on the NMR timescale.

In the solid state, the molecule will adopt a single, lowest-energy conformation, which can be determined by X-ray crystallography.

Table 2: Predicted Conformational Preferences

IsomerMore Stable ConformerReason
TransDiequatorial (e,e)Minimizes 1,3-diaxial interactions
CisEquatorial cyclopentylmethoxy, axial bromineThe larger cyclopentylmethoxy group prefers the equatorial position to minimize steric strain.

Chiral Resolution and Enantioselective Synthesis Approaches

The separation of the enantiomers of this compound can be achieved through chiral resolution or by enantioselective synthesis.

Chiral Resolution:

Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional methods like crystallization or chromatography. The original enantiomers are then regenerated from the separated diastereomers.

Chromatographic Resolution: As mentioned earlier, chiral HPLC and GC are effective methods for the analytical and preparative separation of enantiomers.

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of the desired product. Potential strategies for the enantioselective synthesis of this compound could involve:

Asymmetric Bromination: The use of a chiral brominating agent or a chiral catalyst to selectively brominate a prochiral precursor.

Enantioselective Etherification: The reaction of a chiral bromohydrin with cyclopentylmethanol, or the reaction of a racemic bromohydrin with a chiral derivative of cyclopentanol (B49286) followed by separation of the diastereomers.

Catalytic Asymmetric Synthesis: The development of a catalytic process that starts from an achiral precursor and uses a chiral catalyst to induce enantioselectivity. researchgate.netnih.gov

Diastereoselective Control in Synthetic Transformations

Controlling the diastereoselectivity in the synthesis of this compound is crucial for obtaining the desired cis or trans isomer. The choice of synthetic route and reaction conditions can significantly influence the diastereomeric ratio.

For example, the addition of Br₂ to cyclohexene (B86901) followed by reaction with cyclopentylmethoxide could proceed via an anti-addition mechanism, leading to the trans product. Conversely, other synthetic strategies might favor the formation of the cis isomer.

The stereochemical outcome of reactions involving the cyclohexane ring is often governed by the principle of anti-periplanar geometry for elimination and nucleophilic substitution reactions. reddit.com For instance, in an E2 elimination reaction of this compound, the hydrogen atom and the bromine atom must be in an anti-periplanar arrangement for the reaction to occur. This requirement can dictate the regioselectivity and stereoselectivity of the elimination.

Computational Chemistry and Theoretical Modeling of 1 Bromo 2 Cyclopentylmethoxy Cyclohexane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 1-Bromo-2-(cyclopentylmethoxy)cyclohexane, these calculations would reveal key insights into its stability and reactivity.

Electronic Properties:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy and distribution of the HOMO and LUMO are critical reactivity descriptors. The HOMO is likely to be localized around the bromine and oxygen atoms, which possess lone pairs of electrons, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would likely be associated with the antibonding orbitals of the carbon-bromine bond, suggesting this as the site for nucleophilic attack. The HOMO-LUMO energy gap provides an estimation of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution. Regions of negative potential (red/yellow) would be expected around the electronegative oxygen and bromine atoms, highlighting their role as nucleophilic centers. Positive potential (blue) would likely be found around the hydrogen atoms.

Reactivity Descriptors: A conceptual DFT approach can be used to quantify the reactivity of the molecule through various descriptors.

Reactivity DescriptorPredicted Significance for this compound
Electronegativity (χ) Indicates the molecule's ability to attract electrons.
Chemical Hardness (η) A higher value, derived from the HOMO-LUMO gap, suggests greater stability.
Global Electrophilicity Index (ω) Quantifies the molecule's ability to accept electrons.
Fukui Functions Predict the most likely sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron.

These parameters, once calculated, would provide a quantitative basis for predicting how this compound would interact with other reagents.

Molecular Dynamics Simulations of Conformational Landscapes

The conformational flexibility of both the cyclohexane (B81311) and cyclopentane rings, as well as the rotational freedom of the ether linkage, results in a complex potential energy surface for this compound. Molecular dynamics (MD) simulations are ideally suited to explore this conformational landscape. mdpi.com

MD simulations would involve calculating the trajectory of the atoms over time by solving Newton's equations of motion. This would allow for the exploration of different chair and boat conformations of the cyclohexane ring, as well as the envelope and twist conformations of the cyclopentane ring. slideshare.net

Key Conformational Considerations:

Chair Conformation of Cyclohexane: The cyclohexane ring is expected to predominantly adopt a chair conformation to minimize angular and torsional strain. slideshare.netlibretexts.org

Axial vs. Equatorial Substituents: The bulky cyclopentylmethoxy group and the bromine atom can occupy either axial or equatorial positions. Due to steric hindrance, particularly 1,3-diaxial interactions, the conformer with both substituents in the equatorial position would be significantly more stable. libretexts.orgsapub.org

Anomeric Effects: The presence of the ether oxygen adjacent to the cyclohexane ring could introduce stereoelectronic effects, such as the anomeric effect, which might influence the conformational preferences.

By simulating the molecule's behavior in a solvent, MD simulations can provide a dynamic picture of its conformational preferences, which is crucial for understanding its biological activity and reaction dynamics.

Computational Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the likely reaction pathways and elucidate the structures of the transition states for reactions involving this compound. nih.gov

Potential Reactions and Mechanistic Insights:

Nucleophilic Substitution (SN1 and SN2): The carbon atom bonded to the bromine is a primary site for nucleophilic attack. Computational modeling could determine the relative energy barriers for SN1 and SN2 pathways, which would depend on the solvent and the nature of the nucleophile.

Elimination (E1 and E2): In the presence of a strong base, elimination of HBr to form an alkene is a likely reaction. For an E2 reaction to occur, a specific anti-periplanar arrangement of a proton and the bromine leaving group is required. libretexts.orgmasterorganicchemistry.comlibretexts.orgstudy.com Computational modeling of the different conformers would be essential to determine if this geometric requirement can be met and to predict the regioselectivity of the elimination (i.e., the position of the resulting double bond). libretexts.orgvedantu.com

Transition State Theory: By locating the transition state structures on the potential energy surface, the activation energies for different reaction pathways can be calculated. This allows for the prediction of reaction rates and the identification of the most favorable reaction mechanism.

Rational Design Principles for Novel Analogues

The insights gained from the computational and theoretical modeling of this compound can be leveraged for the rational design of novel analogues with tailored properties. mdpi.com

Strategies for Analogue Design:

Modifying Substituents: The electronic and steric properties of the molecule can be fine-tuned by replacing the bromine atom with other halogens or functional groups. Similarly, modifications to the cyclopentyl group could alter the molecule's lipophilicity and conformational preferences.

Stereochemical Control: The stereochemistry of the cyclohexane ring significantly influences its shape and how it interacts with other molecules. Computational modeling can guide the synthesis of specific stereoisomers to optimize desired activities.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual analogues and calculating their theoretical descriptors, a QSAR model could be developed. mdpi.com This model would correlate the structural features of the molecules with their predicted activity, enabling the in-silico screening of new compounds before their synthesis.

Structure Reactivity Relationships and Derivatives of 1 Bromo 2 Cyclopentylmethoxy Cyclohexane

Synthesis and Characterization of Substituted Cyclohexane (B81311) Bromides and Ethers

The synthesis of 1-bromo-2-(cyclopentylmethoxy)cyclohexane can be approached through established methods for the preparation of 1,2-disubstituted cyclohexanes. A common strategy involves the reaction of cyclohexene (B86901) with a source of electrophilic bromine in the presence of cyclopentylmethanol. This type of reaction, known as a halohydrin formation followed by etherification, or more directly, an alkoxybromination, can lead to a mixture of cis and trans isomers. The stereochemical outcome is dictated by the reaction mechanism, often proceeding through a bromonium ion intermediate, which is then attacked by the alcohol.

The characterization of the resulting isomers relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this context. The coupling constants between the protons on C1 and C2 in the 1H NMR spectrum can help determine the relative stereochemistry of the bromine and cyclopentylmethoxy groups. For instance, a large coupling constant is typically observed for diaxial protons in a chair conformation, which would be expected for the trans isomer, while a smaller coupling constant would be indicative of an axial-equatorial or diequatorial relationship, as seen in the cis isomer or the other chair conformation of the trans isomer. Further structural confirmation can be obtained through 13C NMR, mass spectrometry, and infrared (IR) spectroscopy.

General synthetic routes to related 1-bromo-2-alkoxycyclohexanes often involve the reaction of an alkene with an N-bromoamide in the presence of an alcohol. For instance, the synthesis of 1-bromo-2-ethoxycyclohexane (B13317620) has been documented, providing a procedural basis for the synthesis of the title compound.

Table 1: Spectroscopic Data for Characterization of 1,2-Disubstituted Cyclohexanes

Spectroscopic TechniqueKey Observables for Structural Elucidation
1H NMRChemical shifts of protons on C1 and C2, coupling constants (J-values) indicating dihedral angles and thus stereochemistry.
13C NMRChemical shifts of C1 and C2, influenced by the electronegativity of the attached bromine and oxygen atoms.
Mass SpectrometryMolecular ion peak to confirm molecular weight, fragmentation patterns to identify structural motifs.
Infrared SpectroscopyC-Br and C-O stretching frequencies.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of this compound is largely governed by the nature and orientation of the bromo and cyclopentylmethoxy substituents. In its stable chair conformations, these substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions. libretexts.orgpressbooks.pub Generally, larger substituents prefer the equatorial position to minimize these unfavorable interactions. libretexts.orgpressbooks.pub

The cyclopentylmethoxy group is sterically more demanding than the bromine atom. Therefore, the conformer with the cyclopentylmethoxy group in the equatorial position is expected to be more stable. The stereochemical relationship between the two substituents (cis or trans) will determine the conformational equilibrium. For a trans isomer, one conformer can have both substituents in equatorial positions (trans-diequatorial), which is generally the most stable arrangement for 1,2-disubstituted cyclohexanes. libretexts.org The other chair conformer would have both substituents in axial positions (trans-diaxial), which is significantly less stable due to strong 1,3-diaxial interactions. libretexts.org For a cis isomer, one substituent will be axial and the other equatorial in any given chair conformation.

These conformational preferences have a profound impact on the reactivity of the molecule. For example, in elimination reactions (E2), a periplanar arrangement of the departing proton and the bromine atom is required. This is readily achieved when the bromine is in an axial position. Consequently, the rate of elimination can be significantly different for cis and trans isomers, and can be controlled by the conformational equilibrium.

Table 2: Influence of Substituent Position on Reactivity

Substituent PositionImpact on E2 EliminationImpact on SN2 Reaction
Axial BromineFavorable (anti-periplanar H available)Favorable (less steric hindrance to backside attack)
Equatorial BromineUnfavorable (no anti-periplanar H)Unfavorable (sterically hindered)

Development of Libraries of Structural Analogues

The systematic modification of the this compound structure can lead to the development of libraries of structural analogues. These libraries are valuable for structure-activity relationship (SAR) studies in various contexts, including medicinal chemistry and materials science. Variations can be introduced in several parts of the molecule:

The Alkoxy Group: The cyclopentyl portion of the ether can be replaced with other cyclic or acyclic alkyl groups of varying sizes and lipophilicity. This allows for the tuning of steric and electronic properties.

The Halogen: The bromine atom can be substituted with other halogens (chlorine, iodine) to modulate the leaving group ability and the electronic nature of the C-X bond.

The Cyclohexane Ring: Introduction of additional substituents on the cyclohexane ring can influence its conformational preferences and reactivity.

The synthesis of these analogues can often be achieved using combinatorial chemistry approaches, where different alcohols are reacted with cyclohexene under brominating conditions in a parallel fashion. High-throughput screening methods can then be employed to evaluate the properties of the resulting library of compounds. The development of such libraries is a key strategy in the discovery of new molecules with desired functions. For instance, cyclohexane derivatives are known to possess a wide range of biological activities, and libraries of these compounds could be screened for potential therapeutic applications. researchgate.net

Exploration of Molecular Scaffolds Bearing the 1-Bromo-2-alkoxycyclohexane Motif

The 1-bromo-2-alkoxycyclohexane motif serves as a versatile molecular scaffold for the construction of more complex molecular architectures. The presence of two distinct functional groups, a bromine atom and an ether linkage, allows for selective chemical transformations.

The bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and carbanions, to introduce new functional groups. It can also participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build more elaborate structures.

The ether linkage is generally stable but can be cleaved under specific conditions. More importantly, the alkoxy group can be designed to contain other functionalities that can be further elaborated. For example, if the alcohol used in the initial synthesis contains a terminal alkyne or azide, the resulting 1-bromo-2-alkoxycyclohexane can be used in "click" chemistry reactions.

The cyclohexane ring itself provides a three-dimensional framework that can be used to control the spatial arrangement of appended functional groups. The conformational rigidity of the cyclohexane ring, particularly when substituted, can be exploited in the design of molecules with specific shapes and functionalities, which is a key concept in the development of privileged substructures for drug discovery.

The exploration of molecular scaffolds based on the 1-bromo-2-alkoxycyclohexane core can lead to the discovery of novel compounds with interesting properties and applications in various fields of chemistry.

Advanced Applications of 1 Bromo 2 Cyclopentylmethoxy Cyclohexane in Chemical Research

Role as Advanced Synthetic Building Blocks and Intermediates

The structure of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane inherently positions it as a versatile building block for organic synthesis. The presence of a bromine atom on the cyclohexane (B81311) ring offers a reactive handle for a multitude of chemical transformations. Haloalkanes are fundamental substrates in nucleophilic substitution and elimination reactions, allowing for the introduction of a wide array of functional groups. nih.govresearchgate.net

The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, thiolates, and carbanions, to generate more complex molecular architectures. This reactivity is crucial for the construction of novel organic compounds with potential applications in medicinal chemistry and materials science. Furthermore, the adjacent cyclopentylmethoxy group can exert significant stereoelectronic effects on these reactions, potentially leading to high levels of stereoselectivity in the products. The stereochemistry of the cyclohexane ring, with the bromine and cyclopentylmethoxy groups in a defined spatial relationship, can be exploited to control the stereochemical outcome of subsequent reactions. rsc.orgnih.gov

The ether linkage, while generally stable, can be cleaved under strongly acidic conditions, providing another avenue for functionalization. pyglifesciences.comvaia.com This dual reactivity of the bromo and ether functionalities makes this compound a valuable intermediate, where different parts of the molecule can be selectively modified in a stepwise synthetic sequence.

Table 1: Potential Nucleophilic Substitution Reactions of this compound
NucleophileReaction Product TypePotential Significance
Azide (N₃⁻)Azido-cyclohexane derivativePrecursor to amines and N-heterocycles
Cyanide (CN⁻)Cyano-cyclohexane derivativePrecursor to carboxylic acids and amides
Alkoxide (RO⁻)Dialkoxy-cyclohexane derivativeFormation of complex ethers
Thiolate (RS⁻)Thioether-cyclohexane derivativeIntroduction of sulfur-containing moieties
EnolateC-alkylated cyclohexane derivativeCarbon-carbon bond formation

Precursors for the Synthesis of Complex Organic Molecules

Building upon its role as a versatile intermediate, this compound can serve as a key precursor for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). Brominated organic compounds are frequently employed in the synthesis of pharmaceuticals, acting as key intermediates for constructing the carbon skeleton of the final drug molecule. pyglifesciences.compyglifesciences.comevonik.commallakchemicals.comarborpharmchem.com

For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. tcichemicals.com This would allow for the attachment of aryl, vinyl, or alkynyl groups to the cyclohexane ring, significantly increasing molecular complexity. The stereochemistry of the starting material could be transferred to the final product, which is a critical aspect of modern pharmaceutical synthesis where the biological activity of a molecule is often dependent on its three-dimensional structure. researchgate.netrsc.org

The cyclopentylmethoxy group can also play a crucial role in directing the synthesis. Its steric bulk can influence the regioselectivity of reactions on the cyclohexane ring, and it can act as a protecting group for a hydroxyl function that can be revealed later in the synthetic sequence. The unique combination of a reactive site (the bromine atom) and a sterically demanding, potentially directing group (the cyclopentylmethoxy moiety) makes this compound a valuable starting material for the stereocontrolled synthesis of intricate molecular targets. nih.govnih.gov

Design and Fabrication of Specialty Chemical Materials

The structural characteristics of this compound suggest its potential utility in the design and fabrication of specialty chemical materials, such as liquid crystals and polymers. Functionalized cyclohexanes are known to be components of liquid crystalline materials. nih.govtandfonline.comgoogle.com The rigid cyclohexane core can provide the necessary structural anisotropy, while the side groups, in this case, the bromo and cyclopentylmethoxy groups, can influence the mesophase behavior and other physical properties like dielectric anisotropy. beilstein-journals.org The presence of a polar bromine atom and a flexible ether linkage could lead to interesting liquid crystalline properties.

In the field of polymer chemistry, monomers containing cyclopentyl and cyclohexyl groups have been investigated for polymerization. capes.gov.brresearchgate.net this compound could potentially be used as a functional monomer or as a precursor to a monomer. For example, the bromine atom could be replaced by a polymerizable group, or it could be used to initiate certain types of polymerization. The cyclopentyl group is a common motif in various organic compounds and can influence the physical and chemical properties of materials. fiveable.me The incorporation of the cyclopentylmethoxycyclohexane unit into a polymer backbone could impart specific properties such as altered thermal stability, solubility, and mechanical characteristics.

Table 2: Potential Material Science Applications based on Structural Analogs
Material TypeRelevant Structural FeaturePotential Property Contribution
Liquid CrystalsFunctionalized cyclohexane coreInduction of mesophases, tuning of dielectric anisotropy nih.govtandfonline.comgoogle.com
Specialty PolymersCyclopentyl and cyclohexyl groupsModification of thermal and mechanical properties capes.gov.brresearchgate.net
Functional MaterialsPolar C-Br bondSite for further functionalization and property tuning

Development of Novel Alkylating and Halogenating Reagents

The reactivity of the carbon-bromine bond in this compound opens up possibilities for its development as a novel alkylating or halogenating reagent. Alkylating agents are compounds that can transfer an alkyl group to a substrate, and they are widely used in organic synthesis and medicinal chemistry. oncohemakey.comoncohemakey.com The cyclopentylmethoxycyclohexyl group could be transferred to a nucleophile, and the steric and electronic properties of this group could lead to selective alkylation reactions. nih.govresearchgate.net The presence of the ether oxygen could potentially modulate the reactivity of the bromine atom, making the compound a more selective alkylating agent compared to simpler bromoalkanes. nih.gov

Furthermore, while the compound itself is a bromoalkane, it could serve as a precursor for the development of new halogenating reagents. tcichemicals.comsigmaaldrich.comlibretexts.org For instance, it could be converted into a hypervalent bromine compound, which could then act as a source of electrophilic bromine. The specific substitution pattern on the cyclohexane ring and the presence of the cyclopentylmethoxy group could influence the reactivity and selectivity of such a reagent. The development of new halogenating agents with improved efficiency, selectivity, and safety profiles is an active area of research in organic chemistry. tcichemicals.com

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Use cyclohexanol as the starting material. React it with cyclopentylmethyl bromide under Williamson ether synthesis conditions (e.g., NaH or K₂CO₃ in dry THF at 60°C for 6–8 hours).

  • Step 2 : Brominate the resulting ether using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under UV light to ensure regioselectivity at the cyclohexane ring .

  • Key Considerations :

  • Purity of reagents (≥98%) and anhydrous solvents are critical to minimize side reactions.

  • Monitor reaction progress via TLC or GC-MS.

    • Data Table : Synthesis Optimization Parameters
ParameterOptimal ConditionImpact on Yield
SolventDry THFMaximizes ether formation
Temperature60°CPrevents decomposition
CatalystNaHFaster kinetics vs. K₂CO₃

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify key signals:
  • Cyclopentylmethoxy group: δ 3.4–3.6 ppm (OCH₂), δ 1.4–1.8 ppm (cyclopentyl protons).
  • Cyclohexane bromine: δ 4.2–4.5 ppm (axial-equatorial coupling).
  • IR Spectroscopy : Confirm ether linkage (C-O stretch at ~1100 cm⁻¹) and absence of hydroxyl groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 289.08) .

Advanced Research Questions

Q. How does steric hindrance from the cyclopentylmethoxy group influence the reactivity of this compound in SN2 reactions?

  • Methodological Answer :

  • Experimental Design : Compare reaction rates with less hindered analogs (e.g., 1-bromo-2-methoxycyclohexane) using a nucleophile like NaI in acetone.

  • Key Findings :

  • Steric hindrance reduces SN2 reactivity by ~40% (measured via kinetic studies).

  • Conformational analysis (DFT calculations) shows the bulky group destabilizes the transition state .

    • Data Table : Reactivity Comparison
CompoundRelative Rate (k)Steric Parameter (A-value)
This compound1.02.8 kcal/mol
1-Bromo-2-methoxycyclohexane1.71.7 kcal/mol

Q. What strategies can resolve contradictions in reported biological activity data for brominated cyclohexane derivatives?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., cytotoxicity vs. antimicrobial activity). For example, shows high cytotoxicity but moderate antimicrobial activity due to cell permeability differences.
  • Step 2 : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MIC for antimicrobial effects).
  • Case Study : Adjust lipophilicity via substituent modification (e.g., replacing cyclopentyl with smaller groups) to balance activity and toxicity .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Simulate bromine substitution pathways.
  • Key Output : Activation energy for bromine displacement at axial vs. equatorial positions.
  • Software Tools : Gaussian 16 or ORCA for energy calculations; VMD for visualization.
  • Validation : Compare predicted outcomes with experimental NMR coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for brominated cyclohexane derivatives?

  • Root Cause : Variability in solvent polarity and temperature. For example:

  • Polar Solvents (DMSO) : this compound shows solubility >50 mg/mL due to ether oxygen hydrogen bonding.
  • Nonpolar Solvents (Hexane) : Solubility drops to <5 mg/mL due to steric hindrance .
    • Resolution : Standardize solubility testing using USP guidelines and report solvent systems explicitly.

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